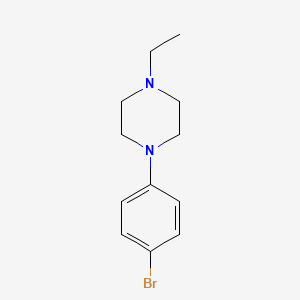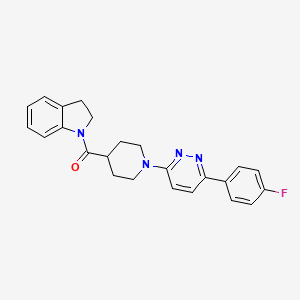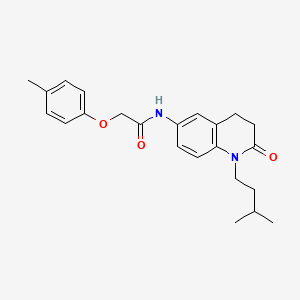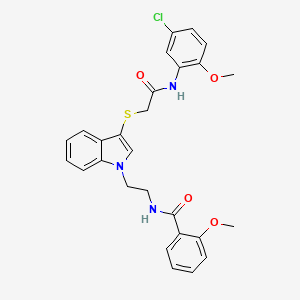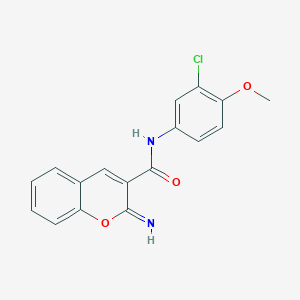
N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide, also known as CMIC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. CMIC has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. Additionally, N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to have a good pharmacokinetic profile, with a half-life of approximately 6 hours in rats. N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide has been shown to be metabolized primarily by the liver and excreted through the kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. Additionally, its anti-inflammatory, anti-cancer, and anti-microbial properties make it a versatile compound for studying various biological processes. However, one limitation of N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide. One area of interest is the development of N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide-based drugs for the treatment of inflammatory diseases, cancer, and infections. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide and its potential interactions with other drugs. Furthermore, the development of more efficient synthesis methods for N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide could lead to its widespread use in various research fields.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide involves a multistep process that starts with the condensation of 3-chloro-4-methoxyaniline and salicylaldehyde to form 3-chloro-4-methoxyphenyl-2-imino-2H-chromene-3-carbaldehyde. This intermediate is then subjected to a reaction with ammonium acetate to yield N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide. The overall synthesis process is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide has been found to exhibit anti-cancer properties and has shown promising results in preclinical studies against various types of cancer, including breast, lung, and colon cancer. Furthermore, N-(3-chloro-4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide has shown anti-microbial activity against a wide range of pathogens, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-15-7-6-11(9-13(15)18)20-17(21)12-8-10-4-2-3-5-14(10)23-16(12)19/h2-9,19H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRKCZYIGLXTBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2354222.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2354223.png)
![2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2354225.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2354226.png)
![4-bromo-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2354228.png)
![(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2354229.png)
![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2354231.png)


![3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2354239.png)
